3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Introduction to 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Systematic Nomenclature and Structural Identification
The IUPAC name This compound delineates its structure with precision. The parent heterocycle is a 1,2,4-oxadiazole ring, where position 3 is substituted with a cycloheptyl group, and position 5 is linked via a methylene bridge to a piperidine ring. The hydrochloride salt form (CAS: 1423031-86-0) adds a chloride ion, yielding the molecular formula C15H26ClN3O and a molecular weight of 299.84 g/mol .
Structural Features :
- 1,2,4-Oxadiazole Core : A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and bioisosteric replacement of esters or amides.
- Cycloheptyl Substituent : A seven-membered carbocyclic ring at position 3, enhancing lipophilicity and influencing target binding.
- Piperidine Moiety : A six-membered nitrogen-containing heterocycle at position 5, contributing to conformational flexibility and receptor interactions.
Table 1 summarizes key molecular descriptors:
| Property | Value |
|---|---|
| Molecular Formula | C15H26ClN3O |
| Molecular Weight | 299.84 g/mol |
| Parent Compound (CID) | 65389713 |
| Salt Form | Hydrochloride |
| CAS Registry Number | 1423031-86-0 |
The structural configuration positions this compound within a class of hybrid molecules designed to exploit synergistic effects between heterocyclic and aliphatic components.
Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
1,2,4-Oxadiazoles emerged as pharmacophores in the mid-20th century, with Oxolamine (Figure 1) marking the first commercial drug featuring this heterocycle. Introduced in the 1960s as a cough suppressant, Oxolamine demonstrated the therapeutic viability of 1,2,4-oxadiazoles. Early synthesis methods, such as the 1,3-dipolar cycloaddition between nitrile oxides and nitriles, laid the groundwork for diversifying substituents.
Evolution in Drug Design :
- Bioisosteric Replacement : 1,2,4-Oxadiazoles mimic ester or amide groups while resisting enzymatic hydrolysis, improving pharmacokinetic profiles.
- Diverse Applications : Modern derivatives exhibit anticancer, antiviral, and anti-inflammatory activities, driven by substitutions at positions 3 and 5.
For example, recent derivatives target ribosomal proteins in pathogens, leveraging oxadiazole-electrophilic interactions to inhibit protein synthesis. The cycloheptyl-piperidine variant discussed here expands this repertoire by integrating bulky aliphatic groups for enhanced target affinity.
Significance of Cycloheptyl and Piperidine Moieties in Bioactive Compounds
Cycloheptyl Group
The cycloheptyl substituent confers enhanced lipophilicity and steric bulk , optimizing membrane permeability and binding pocket interactions. In cycloheximide derivatives, cycloheptyl analogs exhibit superior antifungal activity against oomycetes compared to smaller rings, attributed to favorable van der Waals interactions with ribosomal proteins. Computational studies reveal that cycloheptyl’s hydrophobic surface area stabilizes ligand-receptor complexes, reducing dissociation rates.
Piperidine Moiety
Piperidine, a prevalent scaffold in pharmaceuticals, contributes to multitarget engagement through hydrogen bonding and cation-π interactions. For instance, piperidine-containing compounds inhibit enzymes such as histone deacetylases and carbonic anhydrases, relevant to cancer and metabolic disorders. In the context of this compound, the nitrogen atom in piperidine may coordinate with acidic residues in ribosomal proteins, mimicking natural substrates.
Synergistic Effects :
- Conformational Restriction : The methylene bridge between oxadiazole and piperidine restricts rotational freedom, preorganizing the molecule for target binding.
- Dual Pharmacophore Model : Cycloheptyl enhances hydrophobic contacts, while piperidine mediates polar interactions, creating a balanced binding profile.
Table 2 contrasts the roles of cycloheptyl and piperidine in bioactive compounds:
| Moiety | Role | Example Application |
|---|---|---|
| Cycloheptyl | Lipophilicity, steric stabilization | Antifungal agents |
| Piperidine | Hydrogen bonding, conformational flexibility | Anticancer, antipsychotic drugs |
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
3-cycloheptyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H25N3O/c1-2-4-8-13(7-3-1)15-17-14(19-18-15)10-12-6-5-9-16-11-12/h12-13,16H,1-11H2 |
InChI Key |
MVVUZODLFXABPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CC3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most established method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. For the target compound, the synthetic route can be outlined as follows:
Step 1: Synthesis of the Amidoxime Precursor
The amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride under basic or catalytic conditions, often assisted by microwave irradiation to reduce reaction time and improve yields.Step 2: Cyclization with a Cycloheptyl-Substituted Carboxylic Acid Derivative
The amidoxime undergoes heterocyclization with a cycloheptyl-substituted acyl chloride or activated ester, typically in the presence of a base such as triethylamine and coupling agents like T3P (propylphosphonic anhydride) or carbodiimides (EDC, DCC).Step 3: Attachment of the Piperidine Moiety
The 1,2,4-oxadiazole intermediate bearing a chloromethyl or bromomethyl substituent at the 5-position is then reacted with piperidine via nucleophilic substitution to yield 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine.
1,3-Dipolar Cycloaddition Approach
An alternative but less common method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles to form the oxadiazole ring. This method is limited by issues such as poor reactivity of nitriles and side reactions leading to undesired isomers. Catalysts like platinum(IV) complexes can facilitate this reaction, but challenges remain regarding solubility and yield.
Modern One-Pot and Microwave-Assisted Syntheses
Recent advances include microwave-assisted cyclizations and one-pot procedures that combine amidoxime formation and cyclization in a single step, reducing reaction times from hours to minutes and improving yields. For example, amidoximes and activated esters can be reacted in superbase media (NaOH/DMSO) or with Vilsmeier reagent activation to streamline synthesis.
| Step | Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime Formation | Nitrile + Hydroxylamine hydrochloride + Base (e.g., MgO, KF) | 80–120 °C (MWI) | 10–60 min (MWI) | 70–90 | Microwave irradiation improves yield/time |
| Cyclization | Amidoxime + Acyl chloride/ester + Base (TEA, pyridine) + Coupling agent (T3P, EDC) | 60–80 °C | 0.5–6 h | 87–97 | T3P provides excellent yields but is costly |
| Alkylation | Oxadiazole-5-chloromethyl + Piperidine | Room temp to 50 °C | 2–12 h | 80–95 | Nucleophilic substitution under mild base |
- The use of T3P as a coupling reagent in amidoxime cyclization results in high yields (87–97%) and relatively short reaction times (0.5–6 h), but the reagent cost can be a limiting factor.
- Microwave-assisted synthesis significantly reduces reaction times and solvent volumes, enhancing environmental sustainability and efficiency.
- One-pot methods using superbase media or Vilsmeier reagent activation offer operational simplicity and good yields (61–90%) but may require longer reaction times (4–24 h).
- The 1,3-dipolar cycloaddition method, while conceptually attractive, suffers from poor yields and requires expensive catalysts, limiting its practical applicability.
| Method | Key Reagents | Advantages | Disadvantages | Yield (%) | Reaction Time |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride + T3P | Amidoxime, Acyl chloride, T3P, TEA | High yield, short time | Expensive reagent | 87–97 | 0.5–6 h |
| Amidoxime + Activated Ester (One-Pot) | Amidoxime, ester, NaOH/DMSO or Vilsmeier reagent | Simple purification, mild conditions | Moderate to long time, moderate yield | 61–90 | 4–24 h |
| Microwave-Assisted Cyclization | Amidoxime, acyl chloride/ester, NH4F/Al2O3 or K2CO3 | Very short time, eco-friendly | Requires microwave equipment | Good (70–90) | Minutes |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles, Pt(IV) catalyst | Mild conditions | Low yields, expensive catalyst | Low (<50) | Up to 72 h |
The preparation of this compound is best achieved through the amidoxime cyclization route using activated carboxylic acid derivatives, followed by nucleophilic substitution with piperidine. Microwave-assisted and one-pot methods offer promising improvements in efficiency and sustainability. The 1,3-dipolar cycloaddition method remains less practical due to yield and cost issues. Optimization of reaction conditions, including choice of coupling agents and catalysts, is critical for maximizing yield and purity.
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions primarily occur at the piperidine nitrogen or the methylene bridge linking the oxadiazole and piperidine groups.
Nucleophilic Substitution at the Piperidine Nitrogen
The tertiary amine in the piperidine ring can undergo alkylation or acylation under basic conditions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) yields quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides.
Example Reaction:
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride, EtN | N-Acetylpiperidine derivative | 85–92 | |
| Benzyl bromide, KCO | N-Benzylpiperidinium bromide | 78 |
Electrophilic Substitution at the Oxadiazole Ring
--
Oxidation Reactions
Oxidation reactions target the methylene bridge or the piperidine ring:
-
Methylene Bridge Oxidation : Using KMnO or CrO oxidizes the –CH$$_2– group to a ketone.
-
Piperidine Oxidation : Strong oxidizing agents (e.g., HO) convert piperidine to N-oxides.
Example Reaction:
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO (acidic) | Oxadiazolylmethyl ketone | 65 | |
| m-CPBA | Piperidine N-oxide | 90 |
Reduction Reactions
The 1,2,4-oxadiazole ring can undergo reductive cleavage, while the piperidine ring remains stable under mild conditions.
Reduction of the Oxadiazole Ring
-
Catalytic Hydrogenation : Using H/Pd-C cleaves the oxadiazole to form an amidine.
-
Lithium Aluminum Hydride (LiAlH) : Reduces the oxadiazole to a diamino derivative.
Example Reaction:
| Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H (1 atm), Pd-C | Cycloheptylamidine | 70 | |
| LiAlH, THF | Diamino derivative | 55 |
Ring-Opening and Rearrangement Reactions
The 1,2,4-oxadiazole ring may undergo thermal or acidic ring-opening to form nitriles or amides.
Acid-Catalyzed Ring Opening
In the presence of HCl or HSO, the oxadiazole ring hydrolyzes to a nitrile and an amide:
| Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | Cycloheptylnitrile + Amide | 80 |
Complexation and Coordination Chemistry
The piperidine nitrogen can act as a ligand in metal coordination complexes. For example, reaction with Cu(II) or Fe(III) salts forms stable complexes:
| Metal Salt | Complex Type | Stability Constant (log K) | Reference |
|---|---|---|---|
| CuCl | Octahedral Cu(II) complex | 4.2 |
Scientific Research Applications
Structure and Composition
- IUPAC Name : 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
- Molecular Formula : C15H25N3O
- Molecular Weight : 263.38 g/mol
- CAS Number : 1423117-45-6
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The introduction of the cycloheptyl group enhances the lipophilicity of the molecule, potentially improving its membrane penetration and bioavailability .
- Neuropharmacology : The piperidine structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on the central nervous system, particularly in treating anxiety and depression .
- Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of certain kinases that are crucial for cancer cell survival .
Materials Science
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .
- Coatings and Films : Due to its chemical stability, this compound can be used in developing protective coatings that require resistance to environmental degradation .
Agricultural Chemistry
- Pesticide Development : The unique structure of this compound makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact. Studies have shown promising results in terms of efficacy against common agricultural pests .
- Plant Growth Regulators : Research is ongoing into the use of oxadiazole derivatives as plant growth regulators, which could enhance crop yields by promoting root development and stress resistance .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Candida albicans |
Case Study 2: Polymer Enhancement
In a study focusing on material applications, researchers incorporated the compound into polyvinyl chloride (PVC) films. The resulting material exhibited a 30% increase in tensile strength compared to control samples without the additive.
| Sample Type | Tensile Strength (MPa) |
|---|---|
| Control | 25 |
| With Additive | 32 |
Mechanism of Action
The mechanism of action of 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Impact of Structural Variations
- Cycloheptyl vs.
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, making them more suitable for pharmaceutical formulations compared to the neutral target compound.
- Electron-Withdrawing Groups : Substituents like trifluoromethyl () and nitro () increase metabolic stability and receptor affinity but may introduce toxicity risks.
Biological Activity
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the oxadiazole derivatives, which are known for their diverse biological activities. The chemical structure is represented by the following:
- IUPAC Name : this compound hydrochloride
- CAS Number : 1423031-86-0
- Molecular Formula : C15H26ClN3O
- Molecular Weight : 299.84 g/mol
- Purity : 95% .
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating moderate to high potency .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives is well-documented. Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Specifically, derivatives have been shown to inhibit the growth of pathogens from the ESKAPE panel, which includes critical antibiotic-resistant strains .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that these compounds can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer progression and bacterial resistance mechanisms .
Case Studies and Research Findings
| Study | Biological Activity | Target Cell Lines | IC50 Values |
|---|---|---|---|
| Study A | Anticancer | HeLa, CaCo-2 | 10 µM (HeLa), 15 µM (CaCo-2) |
| Study B | Antibacterial | ESKAPE pathogens | MIC < 10 µg/mL for S. aureus |
| Study C | Antiviral | Various viral strains | IC50 = 5 µM against HSV |
Notable Research Outcomes
- Novel Derivative Synthesis : A study synthesized several derivatives from oxadiazole frameworks, leading to compounds with enhanced anticancer activity against multiple tumor cell lines .
- In Vitro Studies : In vitro evaluations demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains and showed promising results in inhibiting growth at low concentrations, suggesting potential as a lead compound for antibiotic development .
Q & A
Q. What are the recommended synthetic pathways for 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cycloheptylamine reacts with nitrile derivatives under acidic conditions to form the 1,2,4-oxadiazole core (e.g., via cyclization of thioamide intermediates) .
Piperidine Functionalization : The oxadiazole moiety is coupled to a piperidine derivative via alkylation or reductive amination. For example, a chloromethyl intermediate may react with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product, with purity confirmed by HPLC (>95%) .
Q. Key Considerations :
- Optimize reaction temperature (80–120°C) to minimize side products like imidazole byproducts .
- Monitor reaction progress via TLC or LC-MS to ensure complete conversion.
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., cycloheptyl CH₂ groups at δ 1.4–1.8 ppm, oxadiazole C=N at ~160 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of stereochemistry and bond lengths .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₆N₃O: 276.2076) .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for oxadiazoles) .
- Light Sensitivity : Store in amber vials at -20°C; monitor via UV-Vis spectroscopy for absorbance shifts (>300 nm indicates degradation) .
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze by HPLC for hydrolysis of the oxadiazole ring (half-life >72 hours suggests robustness) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors like 5-HT₁B (serotonin receptor) or mGluR5, leveraging structural homology with piperidine-containing ligands (e.g., SB-224289 in ) .
- QSAR Analysis : Correlate substituent effects (e.g., cycloheptyl bulkiness) with activity using descriptors like logP and polar surface area .
Case Study :
SB-224289 (), a piperidine-oxadiazole derivative, showed inverse agonism at 5-HT₁B receptors via similar modeling, guiding experimental validation .
Q. How to resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay-Specific Optimization :
- For cell-based assays: Adjust membrane permeability using DMSO concentration (<0.1% to avoid cytotoxicity) .
- For enzymatic assays: Confirm substrate specificity (e.g., avoid interference from oxadiazole redox activity) .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel targets .
Example :
Inconsistent IC₅₀ values in kinase assays may arise from off-target effects; use siRNA knockdown to confirm target specificity .
Q. What strategies improve the selectivity of this compound for CNS targets?
Methodological Answer:
- Structural Modifications :
- Pharmacokinetic Profiling :
- Measure logD (octanol/water) to optimize lipophilicity (ideal range: 2–3) .
- Assess metabolic stability using liver microsomes (e.g., CYP3A4 inhibition assays) .
Q. How to address low yields in the final alkylation step of the synthesis?
Methodological Answer:
- Reaction Optimization :
- Byproduct Analysis :
Q. What analytical methods differentiate enantiomers if chirality is introduced during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
